![molecular formula C19H24N4O B2783931 N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide CAS No. 1311479-15-8](/img/structure/B2783931.png)
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide, also known as JNJ-31020028, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of benzamide compounds and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide involves the inhibition of the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is involved in the regulation of intracellular signaling pathways that are important for the function of neurons in the brain. By inhibiting the activity of PDE10A, N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide can modulate the activity of these signaling pathways and potentially improve the function of neurons in the brain.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the brain. It has also been found to have anti-tumor and anti-angiogenic effects by inhibiting the growth of cancer cells and the formation of new blood vessels in tumors. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases by improving the function of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide in lab experiments is its high potency and selectivity for PDE10A. This makes it a useful tool for studying the role of PDE10A in intracellular signaling pathways and the function of neurons in the brain. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide. One potential direction is the development of more potent and selective inhibitors of PDE10A that can be used in the treatment of neurodegenerative diseases. Another potential direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, the role of PDE10A in intracellular signaling pathways and the function of neurons in the brain could be further studied using this compound as a tool.
Synthesis Methods
The synthesis of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide involves several steps. The first step involves the reaction between 3,5-dimethyl-1H-pyrazole and 3-chloromethylbenzonitrile, which leads to the formation of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile. The second step involves the reaction of this intermediate with 1-cyano-3-methylbutane in the presence of a base, which leads to the formation of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(2)8-18(11-20)21-19(24)17-7-5-6-16(10-17)12-23-15(4)9-14(3)22-23/h5-7,9-10,13,18H,8,12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHXLNRVZYVWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NC(CC(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide |
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